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molecular formula C16H12Cl2N2O2 B8298369 1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B8298369
M. Wt: 335.2 g/mol
InChI Key: WZVJKXJRWSRGNA-UHFFFAOYSA-N
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Patent
US06352985B1

Procedure details

A 10% sodium hydroxide aqueous solution (3.10 g) and 10 ml of ethanol were added to 0.94 g of 1-(2,4-dichlorobenzyl)-6-ethoxycarbonyl-2-methylbenzimidazole, and the mixture was heat-refluxed for 1 hour. The reaction solution was adjusted to a pH of 6 with 10% hydrochloric acid. The crystals precipitated were separated through filtration, and were dried to give 0.68 g of 6-carboxy-1-(2,4-dichlorobenzyl)-2-methylbenzimidazole (129).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
1-(2,4-dichlorobenzyl)-6-ethoxycarbonyl-2-methylbenzimidazole
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:5]=1[CH2:6][N:7]1[C:11]2[CH:12]=[C:13]([C:16]([O:18]CC)=[O:17])[CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[CH3:21].Cl>C(O)C>[C:16]([C:13]1[CH:14]=[CH:15][C:10]2[N:9]=[C:8]([CH3:21])[N:7]([CH2:6][C:5]3[CH:22]=[CH:23][C:24]([Cl:26])=[CH:25][C:4]=3[Cl:3])[C:11]=2[CH:12]=1)([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
1-(2,4-dichlorobenzyl)-6-ethoxycarbonyl-2-methylbenzimidazole
Quantity
0.94 g
Type
reactant
Smiles
ClC1=C(CN2C(=NC3=C2C=C(C=C3)C(=O)OCC)C)C=CC(=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heat-refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
CUSTOM
Type
CUSTOM
Details
were separated through filtration
CUSTOM
Type
CUSTOM
Details
were dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=CC2=C(N(C(=N2)C)CC2=C(C=C(C=C2)Cl)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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